molecular formula C₁₈H₁₇D₅O₆S B1140251 (2RS,3RS)-3-(2-Ethoxy-d5-phenoxy)-2-mesyloxy-3-phenyl-1-propanol CAS No. 1189680-85-0

(2RS,3RS)-3-(2-Ethoxy-d5-phenoxy)-2-mesyloxy-3-phenyl-1-propanol

Cat. No.: B1140251
CAS No.: 1189680-85-0
M. Wt: 371.46
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Description

(2RS,3RS)-3-(2-Ethoxy-d5-phenoxy)-2-mesyloxy-3-phenyl-1-propanol is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of deuterium (d5) in its structure makes it particularly interesting for research purposes, as it can be used in studies involving isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2RS,3RS)-3-(2-Ethoxy-d5-phenoxy)-2-mesyloxy-3-phenyl-1-propanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the phenoxy intermediate: This step involves the reaction of a phenol derivative with an ethoxy-d5 group under basic conditions to form the phenoxy intermediate.

    Mesylation: The phenoxy intermediate is then reacted with methanesulfonyl chloride (mesyl chloride) in the presence of a base such as triethylamine to introduce the mesyloxy group.

    Addition of the propanol moiety: The final step involves the addition of a propanol derivative to the mesyloxy intermediate under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2RS,3RS)-3-(2-Ethoxy-d5-phenoxy)-2-mesyloxy-3-phenyl-1-propanol can undergo various chemical reactions, including:

    Substitution reactions: The mesyloxy group can be replaced by other nucleophiles, such as halides or amines, under appropriate conditions.

    Oxidation reactions: The propanol moiety can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction reactions: The phenyl ring can be hydrogenated to form cyclohexyl derivatives using catalysts such as palladium on carbon.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., sodium iodide, ammonia), solvents (e.g., acetone, ethanol), and bases (e.g., sodium hydroxide).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).

    Reduction: Hydrogen gas, catalysts (e.g., palladium on carbon), solvents (e.g., ethanol, methanol).

Major Products

    Substitution: Halogenated or aminated derivatives.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Cyclohexyl derivatives.

Scientific Research Applications

(2RS,3RS)-3-(2-Ethoxy-d5-phenoxy)-2-mesyloxy-3-phenyl-1-propanol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and isotopic labeling studies.

    Biology: Employed in metabolic studies to trace biochemical pathways.

    Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2RS,3RS)-3-(2-Ethoxy-d5-phenoxy)-2-mesyloxy-3-phenyl-1-propanol involves its interaction with specific molecular targets. The compound may act by:

    Binding to enzymes: Inhibiting or activating enzymatic activity.

    Modulating receptors: Interacting with cell surface or intracellular receptors to alter cellular signaling pathways.

    Altering gene expression: Influencing transcription factors and gene expression profiles.

Comparison with Similar Compounds

Similar Compounds

    (2RS,3RS)-3-(2-Ethoxy-phenoxy)-2-mesyloxy-3-phenyl-1-propanol: Lacks the deuterium labeling, making it less suitable for isotopic studies.

    (2RS,3RS)-3-(2-Methoxy-phenoxy)-2-mesyloxy-3-phenyl-1-propanol: Contains a methoxy group instead of an ethoxy group, which may alter its reactivity and biological activity.

    (2RS,3RS)-3-(2-Ethoxy-phenoxy)-2-tosyloxy-3-phenyl-1-propanol: Contains a tosyloxy group instead of a mesyloxy group, affecting its chemical properties and reactivity.

Uniqueness

The presence of the ethoxy-d5 group in (2RS,3RS)-3-(2-Ethoxy-d5-phenoxy)-2-mesyloxy-3-phenyl-1-propanol makes it unique for isotopic labeling studies. This feature allows researchers to track the compound’s metabolic fate and interactions in biological systems with high precision.

Properties

IUPAC Name

[3-hydroxy-1-[2-(1,1,2,2,2-pentadeuterioethoxy)phenoxy]-1-phenylpropan-2-yl] methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O6S/c1-3-22-15-11-7-8-12-16(15)23-18(14-9-5-4-6-10-14)17(13-19)24-25(2,20)21/h4-12,17-19H,3,13H2,1-2H3/i1D3,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOCIBFTUEOPLOI-WNWXXORZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC(C2=CC=CC=C2)C(CO)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC1=CC=CC=C1OC(C2=CC=CC=C2)C(CO)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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